Chloronitroaniline

Thermochemistry Process Safety Energetics

Chloronitroaniline (CAS 41587-36-4) is a class of substituted aromatic amines; isomer selection is critical for process safety and efficacy. 2-Chloro-4-nitroaniline is the key intermediate for Niclosamide (anthelmintic) and azo dyes like Disperse Red 65. Isomers differ in thermodynamic stability and toxicity, making generic substitution unacceptable. Specify your isomer requirement to ensure reproducible, safe outcomes in pharmaceutical, dye, and agrochemical synthesis.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 41587-36-4
Cat. No. B12663196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloronitroaniline
CAS41587-36-4
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N([N+](=O)[O-])Cl
InChIInChI=1S/C6H5ClN2O2/c7-8(9(10)11)6-4-2-1-3-5-6/h1-5H
InChIKeyLHHIALSOMNPUOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloronitroaniline (CAS 41587-36-4) Procurement Guide: Isomer Differentiation and Core Chemical Characteristics


Chloronitroaniline (CAS 41587-36-4) refers to a class of substituted aromatic amines with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol [1]. This generic CAS number encompasses multiple regioisomers, including 2-chloro-4-nitroaniline (CAS 121-87-9), 2-chloro-5-nitroaniline (CAS 6283-25-6), 4-chloro-2-nitroaniline (CAS 89-63-4), and others, each possessing distinct physicochemical and toxicological profiles . These compounds are primarily utilized as intermediates in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals, and are characterized as yellowish to tan crystalline solids with low water solubility and notable toxicity [2].

Why Chloronitroaniline (CAS 41587-36-4) Cannot Be Replaced by In-Class Analogs: The Critical Role of Regioisomer Selection


The term 'Chloronitroaniline' (CAS 41587-36-4) does not represent a single chemical entity but a class of regioisomers. Direct substitution among isomers—such as 2-chloro-4-nitroaniline, 2-chloro-5-nitroaniline, or 4-chloro-2-nitroaniline—without careful evaluation is scientifically and procedurally unsound. These isomers exhibit statistically significant differences in thermodynamic stability, with variations in standard molar enthalpies of formation (ΔfHm⁰(cr)) and sublimation (ΔcrᵍHm⁰) that directly impact process safety and reaction energetics [1]. Furthermore, their toxicological profiles are not interchangeable; studies demonstrate differential cellular damage and glutathione depletion in hepatocyte models, underscoring distinct biological activities that are critical for environmental and occupational health assessments [2]. The selection of a specific isomer, rather than a generic mixture, is therefore a prerequisite for reproducible and safe outcomes in both research and industrial applications.

Quantitative Differentiation of Chloronitroaniline Isomers: Head-to-Head Evidence for Informed Procurement


Thermodynamic Stability: ΔfHm⁰(cr) for 2-Chloro-4-nitroaniline vs. 2-Chloro-5-nitroaniline

A direct head-to-head experimental study demonstrates that 2-chloro-4-nitroaniline is thermodynamically more stable than its isomer 2-chloro-5-nitroaniline, as reflected by a more negative standard molar enthalpy of formation [1].

Thermochemistry Process Safety Energetics

Volatility and Process Engineering: ΔcrᵍHm⁰ (Calvet) for 2-Chloro-4-nitroaniline vs. 2-Chloro-5-nitroaniline

Direct microcalorimetric measurements reveal a small but quantifiable difference in the energy required for sublimation between the two isomers [1].

Physical Chemistry Process Engineering Sublimation

Comparative In Vitro Toxicity: Cellular Viability and GSH Depletion by 2-Chloro-4-nitroaniline vs. 4-Chloro-2-nitroaniline

A comparative study on isolated rat hepatocytes indicates that 2-chloro-4-nitroaniline (2C4NA) may induce a more severe cellular damage profile than 4-chloro-2-nitroaniline (4C2NA), as evidenced by greater depletion of the intracellular antioxidant glutathione (GSH) [1].

Toxicology Drug Safety Environmental Health

Aqueous Solubility as a Discriminator: 2-Chloro-4-nitroaniline vs. Class-Level Insolubility

While chloronitroanilines are generally described as insoluble in water, quantitative data reveals measurable, albeit low, solubility for specific isomers. 2-Chloro-4-nitroaniline has a reported aqueous solubility of 0.23 g/L at 20°C [1]. This contrasts with the more absolute insolubility often cited for other class members [2].

Solubility Formulation Science Environmental Fate

Evidence-Backed Application Scenarios for Chloronitroaniline (CAS 41587-36-4) Isomers


Synthesis of Azo Dyes and Pigments for Textile and Printing Inks

This compound is primarily procured as a critical diazo component in the synthesis of azo dyes, which are essential for coloring textiles, inks, and plastics . The specific regioisomer, 2-chloro-4-nitroaniline (CAS 121-87-9), is explicitly utilized in the manufacture of key colorants like Disperse Red 65 and is a foundational intermediate for other industrial pigments such as C.I. Pigment Yellow 3 and C.I. Pigment Red 6 [1]. The choice of this isomer is dictated by the desired spectral properties and chemical stability of the final dye, making generic substitution unacceptable for achieving specific colorfastness and vibrancy standards.

Pharmaceutical Intermediate for Antiparasitic Agent Synthesis

2-Chloro-4-nitroaniline is a well-documented intermediate in the synthesis of niclosamide, an anthelmintic drug and molluscicide approved for use against tapeworm infections [2]. The specific substitution pattern of the chloro and nitro groups on the aniline ring is essential for the biological activity of the final therapeutic agent. Procurement of the correct isomer is non-negotiable for ensuring the synthetic pathway yields the active pharmaceutical ingredient with the required efficacy and safety profile, as highlighted by its role as an apoptosis inducer and STAT3 inhibitor [3].

Process Safety and Energetics Analysis in Chemical Manufacturing

For industrial processes involving the handling, heating, or combustion of these compounds, precise thermodynamic data are essential for safety and efficiency. The quantified differences in standard molar enthalpies of formation and sublimation between isomers, such as 2-chloro-4-nitroaniline and 2-chloro-5-nitroaniline [4], provide the necessary parameters for calorimetric studies, reactor design, and hazard assessment. A procurement specification that overlooks these isomer-specific energetic differences introduces a significant process safety risk and can compromise the accuracy of engineering calculations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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